Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-11-9-19(10-12-20)14-7-5-13(6-8-14)15(21)18-4/h5-8H,9-12H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXVKMICJSLLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methylcarbamoyl Group: This step involves the reaction of the piperazine derivative with methyl isocyanate or methyl carbamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Tert-butyl Ester: The final step is the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylcarbamoyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Electrophilic reagents such as nitric acid (HNO(_3)) for nitration or bromine (Br(_2)) for bromination.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the biological context and the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the tert-butyl piperazine-1-carboxylate scaffold but differing in substituents on the phenyl ring or adjacent functional groups. Key differences in synthesis, stability, and biological relevance are highlighted.
Carbamoyl-Substituted Analogs
Key Differences :
- Electronic Effects : Methylcarbamoyl groups increase polarity and hydrogen-bonding capacity compared to methylphenylcarbamoyl analogs, influencing target binding (e.g., kinase ATP pockets) .
- Synthetic Routes : TBMPCPC uses isocyanate coupling, while the target compound employs direct amidation, reflecting divergent reactivity of aryl vs. alkyl amines .
Heteroaromatic and Halogenated Analogs
Key Differences :
- Halogen Effects : Chlorine and trifluoromethyl groups improve lipophilicity (LogP) and membrane permeability but may reduce aqueous solubility .
- Stability : Compounds with electron-deficient aromatic systems (e.g., pyrimidines) show enhanced stability under oxidative conditions compared to carbamoyl derivatives .
Biological Activity
Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate (commonly referred to as TBMPC) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C17H27N3O2
- Molecular Weight : 305.42 g/mol
- CAS Number : 681508-91-8
- IUPAC Name : this compound
TBMPC exhibits biological activity primarily through its interaction with various receptors and enzymes. It has been studied for its potential role as an inhibitor of certain enzymes involved in neurodegenerative diseases, particularly those related to Alzheimer's disease.
Enzyme Inhibition
Research indicates that TBMPC may act as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease .
Neuroprotective Effects
In vitro studies have demonstrated that TBMPC can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. The compound has shown the ability to reduce oxidative stress markers and inflammatory cytokines, which are often elevated in neurodegenerative conditions. Specifically, TBMPC treatment resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels and improved cell viability in the presence of Aβ .
Antioxidant Activity
TBMPC's antioxidant properties have been evaluated through various assays measuring its ability to scavenge free radicals. The compound demonstrated moderate antioxidant activity, which contributes to its neuroprotective effects by mitigating oxidative damage to neurons .
Case Studies and Research Findings
- Study on Neuroprotection :
- Enzyme Inhibition Assays :
- Oxidative Stress Reduction :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H27N3O2 |
| Molecular Weight | 305.42 g/mol |
| CAS Number | 681508-91-8 |
| AChE Inhibition IC50 | [Specific value not provided] |
| Neuroprotection (Cell Viability Improvement) | Significant improvement observed |
Q & A
Q. What are the standard synthetic routes for tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step protocols involving:
- Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate derivatives with activated aryl halides (e.g., 4-(methylcarbamoyl)phenyl bromide) under palladium catalysis (e.g., Pd(PPh₃)₄) in toluene or THF at 80–110°C .
- Coupling reactions : Using Suzuki-Miyaura cross-coupling to introduce aromatic substituents, with yields influenced by ligand choice (e.g., XPhos) and base (e.g., Na₂CO₃ vs. Cs₂CO₃) .
- Boc protection/deprotection : Tert-butyl carbamate (Boc) groups are introduced or removed using TFA in dichloromethane, critical for intermediate stability .
Q. Key optimization factors :
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Q. Common pitfalls :
- Residual solvents (e.g., DMF, THF) may obscure NMR signals; lyophilization or repeated drying under vacuum is recommended .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what experimental models validate its mechanism?
Q. Contradictions to resolve :
Q. What strategies address low yields in cross-coupling reactions involving this compound?
Case study : Suzuki-Miyaura coupling with 4-bromophenyl derivatives yields 43–62% .
- Ligand screening : Bulky ligands (e.g., XPhos) enhance steric hindrance, reducing homocoupling byproducts .
- Precatalyst selection : Pd(OAc)₂ with SPhos outperforms Pd(PPh₃)₄ in electron-deficient aryl halides .
- Microwave-assisted synthesis : Reduces reaction time (2h vs. 24h) and improves yield by 15–20% .
Q. Troubleshooting :
Q. How do structural modifications (e.g., substituent variation) impact physicochemical properties?
- LogP adjustments : Replacing tert-butyl with trifluoromethyl increases hydrophobicity (ΔlogP +0.8) but may reduce solubility .
- Piperazine ring substitution : Introducing methyl groups at the 2-position alters conformation (e.g., chair vs. boat), affecting target binding .
- Carbamoyl vs. carboxylate : Methylcarbamoyl enhances hydrogen-bonding potential vs. ester groups, improving receptor affinity .
Q. Analytical validation :
- DSC/TGA : Monitor thermal stability; decomposition temperatures correlate with substituent electron-withdrawing effects .
Q. How should researchers resolve contradictions in reported biological activity data?
Example : Discrepancies in PHD inhibition IC₅₀ (nM vs. μM range) .
Q. What are best practices for characterizing byproducts in Boc-deprotection reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
